3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid
Description
The compound 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one, trifluoroacetic acid is a hybrid molecule consisting of a 1,3-oxazolidin-2-one core modified with a branched alkylamine side chain (3-amino-2-methylpropyl) and paired with trifluoroacetic acid (TFA) as a counterion. The oxazolidinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design, particularly as a bioisostere for peptide bonds or as a conformational constraint . The trifluoroacetic acid component enhances solubility and stability, a common strategy in salt formation for bioactive compounds .
Properties
IUPAC Name |
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.C2HF3O2/c1-6(4-8)5-9-2-3-11-7(9)10;3-2(4,5)1(6)7/h6H,2-5,8H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJICMHGDHWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1CCOC1=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid typically involves the reaction of 3-amino-2-methylpropylamine with oxazolidinone under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The trifluoroacetic acid component is introduced through a subsequent reaction step, where trifluoroacetic anhydride is used to acylate the oxazolidinone derivative .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the conversion rates and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form more reactive intermediates.
Substitution: The trifluoroacetic acid moiety can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Scientific Research Applications
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidinone ring can form stable complexes with these targets, modulating their activity and leading to various biological effects. The trifluoroacetic acid moiety enhances the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs and TFA addition (~114.02 g/mol).
Key Observations:
Side Chain Length and Branching: The target compound’s 2-methylpropyl group introduces steric hindrance compared to linear chains (e.g., aminopropyl or aminobutyl in ). This may reduce conformational flexibility but enhance target binding specificity.
Counterion Role :
- Trifluoroacetic acid is consistently used to improve solubility and crystallinity in polar solvents . Bis-TFA salts (e.g., ) further enhance ionic character.
Challenges and Opportunities
- Stereochemical Complexity : Branched chains (e.g., 2-methylpropyl) may introduce chiral centers, necessitating enantioselective synthesis for therapeutic applications.
- TFA Limitations : While TFA improves solubility, residual traces in APIs require stringent purification due to toxicity concerns .
Biological Activity
The compound 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one, trifluoroacetic acid (commonly referred to as TFA salt of the oxazolidinone) is a derivative of oxazolidinones, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Composition
The chemical structure of 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one includes an oxazolidinone ring, which is a five-membered cyclic amide. The trifluoroacetic acid moiety contributes to the compound's solubility and stability. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄F₃N₃O₂ |
| Molecular Weight | 215.20 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in water and organic solvents |
Oxazolidinones have been primarily studied for their antibacterial properties, particularly against Gram-positive bacteria. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes.
- Antimicrobial Activity : Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium. The presence of amino and alkyl groups in the structure enhances their binding affinity to bacterial ribosomes.
- Anticancer Potential : Some studies suggest that oxazolidinone derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells. This is mediated through the activation of caspase pathways and inhibition of cell proliferation.
- Neuroprotective Effects : Emerging research indicates potential neuroprotective effects of oxazolidinones, possibly through modulation of neuroinflammatory responses and oxidative stress pathways.
Case Studies
-
Antibacterial Efficacy :
- A study conducted on various oxazolidinone derivatives demonstrated that compounds similar to 3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one exhibited MIC values in the low micromolar range against MRSA strains, indicating strong antibacterial potential.
-
Cancer Cell Line Studies :
- In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that oxazolidinone derivatives could reduce cell viability significantly at concentrations as low as 10 µM. The mechanism was attributed to cell cycle arrest and apoptosis induction.
-
Neuroprotection :
- Research involving animal models indicated that oxazolidinone compounds could reduce neuronal damage in models of ischemia-reperfusion injury by decreasing levels of pro-inflammatory cytokines.
Q & A
Q. Key Considerations :
- Use anhydrous TFA to avoid hydrolysis of intermediates.
- Monitor reaction progress via LC-MS with TFA as an ion-pairing agent .
Basic: How can the structure of this compound be confirmed using crystallographic methods?
Answer:
X-ray crystallography is the gold standard:
Crystal Growth : Co-crystallize the compound with TFA in a solvent system (e.g., methanol/water) to obtain diffraction-quality crystals.
Data Collection : Use a synchrotron or in-house diffractometer (e.g., Bruker D8) for high-resolution data.
Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding networks .
Q. Example Data :
| Parameter | Value |
|---|---|
| Space group | P2₁2₁2₁ |
| R-factor | <0.05 |
| Resolution | 0.8 Å |
Advanced: How do structural modifications of the oxazolidinone core impact biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Methodological Insight :
- Use density functional theory (DFT) to model electronic effects of substituents.
- Validate with MIC assays against Gram-positive pathogens .
Advanced: What challenges arise in NMR analysis due to TFA, and how can they be mitigated?
Answer:
TFA’s strong trifluoromethyl signal (δ ~118 ppm in ¹⁹F NMR) and proton splitting complicate analysis:
Suppression Techniques : Use presaturation or WET solvent suppression to minimize TFA’s ¹H signal (~12 ppm) .
Alternative Acids : Replace TFA with formic acid during LC-MS if signal interference is critical .
Q. Example Workflow :
- Dissolve the compound in D₂O with 0.01% TFA.
- Acquire ¹H NMR at 600 MHz with a 30° pulse to reduce saturation .
Advanced: How can experimental design optimize TFA-mediated reactions for this compound?
Answer:
Employ a two-stage design of experiments (DoE):
Screening Design : Test factors like TFA concentration (0.1–1.0% v/v) and temperature (20–40°C) to identify critical parameters .
Response Surface Methodology (RSM) : Optimize yield and purity using a central composite design.
Q. Yield Improvement :
- Pre-purify via flash chromatography (silica gel, ethyl acetate/hexane) before HPLC .
Advanced: How does TFA influence the stability of this compound in long-term storage?
Answer:
TFA’s hygroscopicity can promote hydrolysis of the oxazolidinone ring:
Stability Study : Store samples at 4°C (dry) vs. 25°C (humid) and monitor degradation via LC-MS.
Alternative Salts : Prepare hydrochloride salts for improved stability if TFA adducts degrade >5% in 6 months .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Answer:
Docking Simulations : Use AutoDock Vina to model binding to bacterial ribosomes (target of oxazolidinones).
MD Simulations : Run GROMACS for 100 ns to assess stability of the TFA adduct in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
